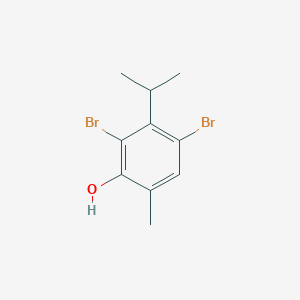

2,4-Dibromo-3-isopropyl-6-methylbenzenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dibromo-3-isopropyl-6-methylbenzenol is a chemical compound with the molecular formula C10H12Br2O and a molecular weight of 308.01 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-isopropyl-6-methylbenzenol typically involves the bromination of 3-isopropyl-6-methylphenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dibromo-3-isopropyl-6-methylbenzenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The phenolic group can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include 2,4-dihydroxy-3-isopropyl-6-methylbenzenol or 2,4-diamino-3-isopropyl-6-methylbenzenol.

Oxidation Reactions: Products include 2,4-dibromo-3-isopropyl-6-methylquinone.

Aplicaciones Científicas De Investigación

2,4-Dibromo-3-isopropyl-6-methylbenzenol has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of 2,4-Dibromo-3-isopropyl-6-methylbenzenol involves its interaction with specific molecular targets. The bromine atoms and the phenolic group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparación Con Compuestos Similares

2,4-Dibromo-6-methylphenol: Similar structure but lacks the isopropyl group.

2,4-Dibromo-3-methylphenol: Similar structure but lacks the isopropyl group and has a different substitution pattern.

Uniqueness: 2,4-Dibromo-3-isopropyl-6-methylbenzenol is unique due to the presence of both bromine atoms and the isopropyl group, which confer distinct chemical and biological properties.

Actividad Biológica

2,4-Dibromo-3-isopropyl-6-methylbenzenol is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including chemistry, biology, and medicine. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂Br₂O. The presence of bromine atoms and a phenolic hydroxyl group contributes to its unique chemical properties, making it a valuable reagent in organic synthesis and a candidate for biological applications.

Synthesis Methods

Preparation Techniques:

- Laboratory Synthesis: The compound is synthesized through the bromination of 3-isopropyl-6-methylphenol using brominating agents like Br₂ or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the 2 and 4 positions of the benzene ring.

- Industrial Production: Scaled-up methods involve large reactors with precise control over reaction parameters to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been investigated for its efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies demonstrate that the compound can inhibit bacterial growth effectively, although further research is needed to elucidate its mechanism of action and potential clinical applications .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The interaction with specific molecular targets leads to inhibition or modification of their activity. The bromine atoms and the phenolic group are crucial for this reactivity.

Case Studies

-

Antibacterial Activity Evaluation:

A study evaluated the antibacterial efficacy of various compounds against E. coli strains. This compound was included in a panel of tested compounds, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics . -

Antifungal Studies:

Another investigation focused on antifungal properties against Candida albicans. The compound demonstrated significant antifungal activity at concentrations that did not exhibit toxicity towards mammalian cells, indicating a favorable therapeutic index.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dibromo-6-methylphenol | Lacks isopropyl group | Moderate antibacterial activity |

| 2,4-Dibromo-3-methylphenol | Lacks isopropyl group; different substitution | Lower antimicrobial potency |

| Unique Features of this compound | Presence of both bromine atoms and isopropyl group | Enhanced reactivity and biological activity |

Propiedades

IUPAC Name |

2,4-dibromo-6-methyl-3-propan-2-ylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-5(2)8-7(11)4-6(3)10(13)9(8)12/h4-5,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTABDMPJXRYJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)Br)C(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377339 |

Source

|

| Record name | 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70454-10-3 |

Source

|

| Record name | 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.